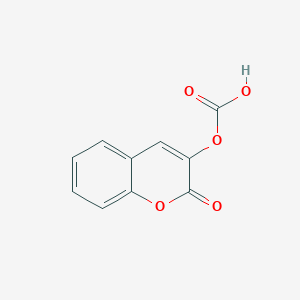
2-Oxo-2H-1-benzopyran-3-yl hydrogen carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2H-1-benzopyran-3-yl hydrogen carbonate is a chemical compound that belongs to the benzopyran family. Benzopyrans, also known as coumarins, are a class of organic compounds characterized by a benzene ring fused to a pyrone ring. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2H-1-benzopyran-3-yl hydrogen carbonate typically involves the reaction of 2-Oxo-2H-1-benzopyran-3-carboxylic acid with a carbonate source. One common method is the reaction of the carboxylic acid with phosgene or a phosgene equivalent in the presence of a base such as pyridine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-2H-1-benzopyran-3-yl hydrogen carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized benzopyran derivatives .
Scientific Research Applications
2-Oxo-2H-1-benzopyran-3-yl hydrogen carbonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-2H-1-benzopyran-3-yl hydrogen carbonate involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting the activity of specific enzymes involved in metabolic processes. Additionally, its antioxidant properties allow it to scavenge free radicals and reduce oxidative stress in biological systems .
Comparison with Similar Compounds
2-Oxo-2H-1-benzopyran-3-carboxylic acid: A precursor in the synthesis of 2-Oxo-2H-1-benzopyran-3-yl hydrogen carbonate.
2-Oxo-2H-1-benzopyran-3-carbonitrile: Another benzopyran derivative with different functional groups.
2-Oxo-2H-benzo[h]benzopyran: A structurally related compound with additional fused rings.
Uniqueness: this compound is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
924893-04-9 |
|---|---|
Molecular Formula |
C10H6O5 |
Molecular Weight |
206.15 g/mol |
IUPAC Name |
(2-oxochromen-3-yl) hydrogen carbonate |
InChI |
InChI=1S/C10H6O5/c11-9-8(15-10(12)13)5-6-3-1-2-4-7(6)14-9/h1-5H,(H,12,13) |
InChI Key |
RNCMDRXLKSQQHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)OC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















